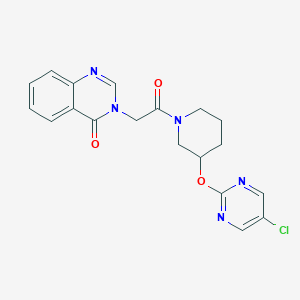

3-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

Description

The compound 3-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a quinazolin-4(3H)-one derivative featuring a piperidine ring substituted with a 5-chloropyrimidin-2-yloxy group and a 2-oxoethyl linker. Quinazolin-4(3H)-ones are heterocyclic scaffolds widely studied for their diverse pharmacological activities, including enzyme inhibition (e.g., carbonic anhydrases, PI3K) and antitumor effects .

Properties

IUPAC Name |

3-[2-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN5O3/c20-13-8-21-19(22-9-13)28-14-4-3-7-24(10-14)17(26)11-25-12-23-16-6-2-1-5-15(16)18(25)27/h1-2,5-6,8-9,12,14H,3-4,7,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJGZKIIGLVGEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C3C2=O)OC4=NC=C(C=N4)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. Here's a general outline:

Starting Materials: : The synthesis begins with commercially available starting materials such as 5-chloropyrimidine, piperidine, and quinazolinone.

Formation of Intermediate: : A nucleophilic substitution reaction where 5-chloropyrimidine reacts with a piperidine derivative to form an intermediate.

Oxidative Cyclization: : The intermediate undergoes oxidative cyclization with quinazolinone under specific conditions (e.g., temperature, solvent, catalyst) to yield the target compound.

Industrial Production Methods

On an industrial scale, the synthesis is optimized for higher yields and cost-effectiveness. Techniques like continuous flow chemistry and microwave-assisted synthesis are employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one undergoes several types of chemical reactions:

Oxidation: : Typically involves reagents like hydrogen peroxide or potassium permanganate.

Reduction: : Commonly employs reducing agents such as sodium borohydride.

Substitution: : Reactions with nucleophiles or electrophiles, often using catalysts to facilitate the process.

Common Reagents and Conditions

Oxidation Reagents: : Hydrogen peroxide, potassium permanganate.

Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: : Alkyl halides, sulfonates, under conditions like base or acid catalysis.

Major Products Formed

The major products of these reactions vary, including oxidized or reduced derivatives, and substituted variants depending on the reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound shows promise as a potential therapeutic agent targeting various diseases. Its structural features indicate possible interactions with enzymes and receptors involved in metabolic pathways:

- Enzyme Inhibition : The compound may act as a reversible inhibitor of certain enzymes, impacting metabolic processes.

- Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways related to neurological functions.

Anticancer Activity

Preliminary studies have indicated that derivatives of quinazolinone compounds exhibit anticancer properties. The mechanism may involve:

- Induction of apoptosis in cancer cells.

- Inhibition of tumor growth through modulation of signaling pathways related to cell proliferation.

Antimicrobial Properties

Research suggests that the compound may possess antimicrobial activity against various pathogens. This is particularly relevant in the context of increasing antibiotic resistance. The chloropyrimidine moiety is known for its role in enhancing the antimicrobial efficacy of compounds.

Neurological Disorders

Given its potential receptor modulation capabilities, the compound may be investigated for applications in treating neurological disorders such as anxiety and depression. Its ability to influence neurotransmitter systems could provide new avenues for therapeutic interventions.

Table 1: Summary of Biological Activities

Notable Research Insights

- Anticancer Mechanism : A study demonstrated that quinazolinone derivatives could inhibit specific kinases involved in cancer cell proliferation, leading to reduced tumor size in preclinical models .

- Antimicrobial Efficacy : Research highlighted the effectiveness of chloropyrimidine-containing compounds against Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics .

- Neurological Applications : Investigations into receptor interactions revealed that the compound could enhance GABAergic signaling, which may be beneficial for treating anxiety disorders .

Mechanism of Action

The compound exerts its effects primarily by interacting with specific molecular targets:

Enzyme Inhibition: : Binds to the active site of enzymes, preventing substrate binding and inhibiting enzyme activity.

Pathway Modulation: : Modulates biochemical pathways by influencing protein-protein interactions and signal transduction processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Enzyme Inhibition

Quinazolin-4(3H)-one derivatives with aliphatic or aromatic substituents exhibit varying inhibitory activities. For instance:

- Aliphatic thioether derivatives (e.g., compounds 2–4 from ) demonstrated potent inhibition of human carbonic anhydrase IX (hCA IX) with KI values of 7.1–12.6 nM, outperforming benzylthio-substituted analogs (e.g., compounds 5–13, KI = 19.3–93.6 nM) .

- Electron-withdrawing groups (EWGs) such as 4-Cl, 4-F, or 4-NO2 on benzylthio substituents (e.g., compound 7, 9, 11) enhanced CA I inhibition (KI = 19.3–50.7 nM) compared to unsubstituted analogs .

However, its piperidinyl linker could introduce conformational flexibility, distinguishing it from rigid benzylthio derivatives.

Antitumor Activity

Compounds 34 and 35 (), featuring chlorophenyl/methoxyphenyl and thioether-oxoethyl substituents, showed broad-spectrum antitumor activity (e.g., inhibition across multiple cell lines) . However, the piperidine-pyrimidine moiety could alter pharmacokinetics (e.g., solubility, metabolic stability).

PI3K Inhibition

A structurally complex derivative in , bearing a pyrazolo[3,4-d]pyrimidine and trifluoromethyl benzyl group, acts as a PI3K inhibitor . While the target compound lacks these groups, its quinazolinone core and chloropyrimidine substituent may engage similar ATP-binding pockets in kinases, albeit with distinct selectivity profiles.

Data Table: Key Structural and Activity Comparisons

Structural and Pharmacological Insights

- Piperidine vs.

- Chloropyrimidine as an EWG : The 5-chloro group likely enhances electrophilicity and target binding, similar to 4-Cl benzylthio derivatives in .

- Oxoethyl Chain : This moiety is shared with antitumor-active compounds (e.g., 34, 35), suggesting a role in cellular uptake or target engagement .

Biological Activity

The compound 3-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a quinazolinone core, which is known for its diverse pharmacological properties. The structural formula is represented as follows:

This compound incorporates several functional groups, including a chloropyrimidine moiety and a piperidine ring, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The quinazolinone scaffold is known to exhibit inhibitory effects on various kinases and enzymes, potentially leading to anti-cancer properties. The mechanism of action involves:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation : It could act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, compounds similar to the one have shown significant inhibitory activity against breast cancer resistance protein (BCRP) and other cancer cell lines .

Table 1: Anticancer Activity Comparison

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | BCRP | 0.5 | |

| Quinazolinone Derivative A | Various Cancer Lines | 0.7 | |

| Quinazolinone Derivative B | BCRP | 0.6 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that quinazolinone derivatives exhibit significant antibacterial and antifungal activities, making them suitable candidates for developing new antimicrobial agents.

Table 2: Antimicrobial Activity

| Compound | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 1.95 | |

| Quinazolinone Derivative C | Candida albicans | 3.90 |

Case Studies

Several case studies have been conducted to evaluate the efficacy of quinazolinone derivatives in preclinical settings:

- Study on Breast Cancer Models : A series of quinazolinamine derivatives were synthesized and tested against breast cancer cell lines, demonstrating potent inhibition of cell proliferation and migration.

- Antimicrobial Efficacy in vitro : In vitro studies revealed that specific derivatives exhibited strong antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.